2-hydroxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide
Description
2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a hydroxyl group, a benzohydrazide moiety, and a cyclohexenone ring
Properties
IUPAC Name |
2-hydroxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-10-5-3-4-9(8-10)14-15-13(18)11-6-1-2-7-12(11)17/h1-2,6-8,14,17H,3-5H2,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJCDUAQHNVEPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide typically involves the reaction of 4-(hydroxyimino)-cyclohexa-2,5-dien-1-one with benzohydrazides. This reaction can be carried out in a single step under mild conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form alcohols.
Substitution: The benzohydrazide moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzohydrazide derivatives with ketone functionalities, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may induce apoptosis in cancer cells by interacting with proteins involved in the apoptotic pathways, such as caspases . The hydroxyl and carbonyl groups in the compound play a crucial role in its binding to these molecular targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-(3-oxo-1-cyclohexen-1-yl)benzohydrazide
- N’-(4-[(Aroyloxy)imino]cyclohexa-2,5-dien-1-ylidene)-benzohydrazides
- 2-hydroxy-N’-(3-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
Uniqueness
2-hydroxy-N’-(3-oxocyclohexen-1-yl)benzohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and carbonyl groups, which contribute to its diverse reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activities and better stability under various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
